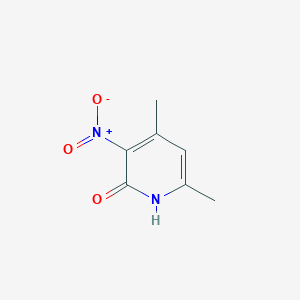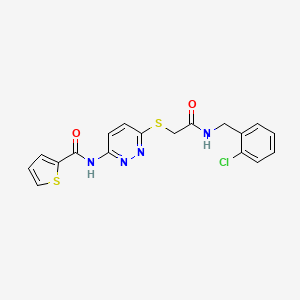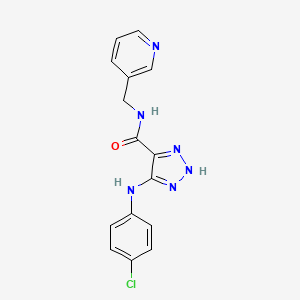
N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the use of IR, NMR, elemental analyses, and single-crystal X-ray diffraction. These methods help in the characterization and confirmation of the synthesized compounds' structure. For example, Şahin et al. (2012) synthesized and characterized a compound through such methods, emphasizing the importance of detailed spectral studies in supporting the structural properties of synthesized compounds (Şahin, Özkan, Köksal, & Işık, 2012).
Molecular Structure Analysis
The molecular structure of synthesized compounds is often optimized using density functional theory (DFT) and confirmed by X-ray crystallography. This process reveals the molecules' arrangement and interactions, such as hydrogen bonds and π…π interactions, which are crucial for the stability of the crystal structure. The study by Şahin et al. highlights the importance of molecular structure analysis in understanding the compound's characteristics.
Chemical Reactions and Properties
Chemical reactions involving the compound of interest typically proceed under mild conditions, leading to high yields and confirming the products' structures through various spectroscopic methods. For instance, Shajari, Kazemizadeh, and Ramazani (2015) discussed a three-component reaction yielding carboxamide derivatives, showcasing the smooth and clean reaction pathway under mild conditions (Shajari, Kazemizadeh, & Ramazani, 2015).
Physical Properties Analysis
The physical properties, such as crystallization behavior and density, are crucial for understanding the compound's stability and potential applications. Willer et al. (2013) synthesized compounds and determined their crystal and molecular structures via X-ray crystallography, providing insights into their high densities and structural peculiarities (Willer, Storey, Deschamps, & Frisch, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are explored through experimental and theoretical studies. Singh et al. (2019) performed a detailed structural, electronic, and spectroscopic study of a related compound using DFT, highlighting the importance of vibrational analysis, NBO analysis, and solvent effects in understanding the compound's chemical properties (Singh, El-Emam, Pathak, Srivastava, Shukla, Prasad, & Sinha, 2019).
Wissenschaftliche Forschungsanwendungen
Antiobesity Activity : Diaryl dihydropyrazole-3-carboxamides, which are analogues of N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, have been synthesized and evaluated for appetite suppression and body weight reduction in animal models. These compounds showed significant body weight reduction attributed to CB1 antagonistic activity and exhibited a favorable pharmacokinetic profile (Srivastava et al., 2007).
Cannabinoid Receptor Antagonism : Synthesis of long-chain amide analogs of N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide demonstrated unique binding properties at the central cannabinoid receptor (CB1) and distinctive pharmacological activities in CB1 receptor tissue preparations (Thomas et al., 2005).
Molecular Modeling and Structural Analysis : A study focused on the synthesis and structural properties of an N-carboxamide compound related to N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, revealing insights into its 3D geometries and electronic structures. This was achieved using X-ray diffraction and molecular modeling (Sarıoğlu et al., 2016).
Biofilm Formation Reduction : Pyrazole-4-carboxamide derivatives, similar in structure to N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, have shown potential in reducing biofilm formation in Staphylococcus aureus strains. This indicates its potential in developing new anti-virulence agents against S. aureus infections (Cascioferro et al., 2016).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYMCGFMRGJWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2493084.png)
![2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2493085.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2493086.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2493089.png)
![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2493090.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2493094.png)
![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2493096.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2493098.png)
![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2493102.png)
![Ethyl 4-{[(6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B2493103.png)
